N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide group linked to a phenylpiperazine moiety through a sulfonyl ethyl chain, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, making it a significant target for Alzheimer’s disease (AD) treatment .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a vital role in memory and cognition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft . This increase enhances cholinergic neurotransmission, which is beneficial in conditions like AD, where there is a deficiency of cholinergic neurotransmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission . This enhancement can alleviate symptoms of diseases characterized by cholinergic deficiency, such as AD . By increasing the level of ACh in the brain, the compound can help improve memory and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of phenylamine with piperazine under controlled conditions.
Sulfonylation: The phenylpiperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Benzamide: The final step involves coupling the sulfonylated phenylpiperazine with benzoyl chloride to form this compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions with solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions can be performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies and its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a benzamide group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Features a pyrazine and pyridine ring system.
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of a phenylpiperazine moiety with a sulfonyl ethyl linker and a benzamide group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUXSGOHRLGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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